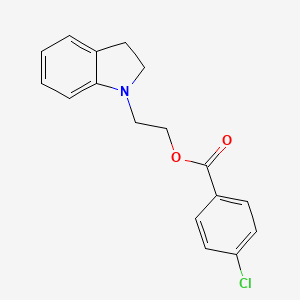![molecular formula C17H25N3O2 B5544169 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and activation. BTK is a critical mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride leads to decreased B-cell activation and proliferation, making it a promising therapeutic target for B-cell malignancies.
Biochemical and Physiological Effects:
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration. In preclinical studies, 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has also been shown to induce apoptosis (cell death) in B-cell malignancies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potency and selectivity for BTK, which allows for more specific targeting of B-cell malignancies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride also has a favorable pharmacokinetic profile, which makes it easier to administer in preclinical studies. However, one limitation of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potential toxicity, which may limit its use in clinical trials. Additionally, the cost of synthesizing 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride may be a barrier to its widespread use in research.
Zukünftige Richtungen
There are several future directions for the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. One potential application is in combination with other therapies, such as chemotherapy or immunotherapy, to enhance the anti-tumor activity of these agents. Another future direction is the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also mediated by B-cell receptor signaling. Finally, the optimization of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride synthesis and formulation may improve its pharmacokinetic properties and reduce its toxicity, making it a more viable candidate for clinical development.
Synthesemethoden
The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-morpholinebenzoyl chloride with 3-azepanamine to form the intermediate 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine. The intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration.
Eigenschaften
IUPAC Name |
(3-aminoazepan-1-yl)-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-14-5-3-4-8-20(13-14)17(21)15-6-1-2-7-16(15)19-9-11-22-12-10-19/h1-2,6-7,14H,3-5,8-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMABUSEXFIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)C2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-ylbenzoyl)azepan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)